6-Methyl-2-morpholinonicotinonitrile
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Overview
Description
6-Methyl-2-morpholinonicotinonitrile is a chemical compound belonging to the class of nicotinonitriles It is characterized by a pyridine ring substituted with a morpholine group at the 2-position and a methyl group at the 6-position, along with a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-morpholinonicotinonitrile typically involves the reaction of 2-methyl-6-morpholinopyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the pyridine ring, followed by the introduction of the morpholine and methyl groups. The final step involves the introduction of the nitrile group through a cyanation reaction. The entire process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-morpholinonicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, under suitable reaction conditions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major product is the substituted pyridine derivative.
Scientific Research Applications
6-Methyl-2-morpholinonicotinonitrile has found applications in various scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methyl-2-morpholinonicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, interfering with their activity and leading to the desired biological or chemical outcome. The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-methyl-6-morpholinopyridine
3-cyanopyridine
2-methyl-3-cyanopyridine
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Properties
IUPAC Name |
6-methyl-2-morpholin-4-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-2-3-10(8-12)11(13-9)14-4-6-15-7-5-14/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTVHVWVGCMRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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